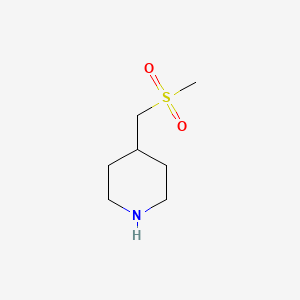

4-((Methylsulfonyl)methyl)piperidine

描述

Contextual Significance within Contemporary Organic and Medicinal Chemistry

In the realm of modern organic and medicinal chemistry, the emphasis is often on developing molecules with improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties. The piperidine (B6355638) moiety is one of the most frequently encountered N-heterocycles in approved drugs. lifechemicals.com The introduction of a methylsulfonylmethyl group at the 4-position of the piperidine ring is a strategic design element. The sulfonyl group is known to be a valuable functional group in drug discovery, often employed to enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity. Therefore, 4-((Methylsulfonyl)methyl)piperidine serves as a key intermediate for creating a diverse range of more complex molecules with potential therapeutic applications.

Historical Perspective of Piperidine Derivatives as Core Chemical Scaffolds

The use of piperidine derivatives as core chemical scaffolds has a rich history in medicinal chemistry. The piperidine ring is a structural motif found in numerous natural products, including alkaloids with significant physiological effects. lifechemicals.com Over the decades, synthetic chemists have extensively explored the functionalization of the piperidine ring to create vast libraries of compounds for biological screening. This has led to the discovery of a wide array of drugs with diverse therapeutic applications, including analgesics, antipsychotics, antihistamines, and anti-infective agents. The versatility of the piperidine scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's properties to achieve desired biological activities.

General Structural Features and their Academic Relevance in Chemical Design

The chemical structure of this compound presents several features of academic interest for chemical design. The piperidine ring itself is a saturated heterocycle that can adopt a stable chair conformation. The nitrogen atom within the ring acts as a basic center and a key point for further functionalization.

A related precursor, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, is mentioned in the patent literature as an intermediate in the synthesis of other compounds. google.comgoogle.com This highlights the utility of the core structure in multi-step synthetic sequences.

Overview of Principal Academic Research Directions for the Compound

While specific academic research focusing solely on this compound as a primary endpoint is not extensively documented in publicly available literature, its role as a building block points to several key research directions.

One major area of investigation is its incorporation into larger molecules designed as enzyme inhibitors. The sulfonyl group is a common feature in many enzyme inhibitors, and the piperidine scaffold can provide a rigid framework to correctly orient functional groups within an enzyme's active site.

Another research avenue is the development of novel antibacterial and antifungal agents. Piperidine derivatives have a long history of use as antimicrobial agents, and the introduction of the methylsulfonylmethyl moiety could lead to compounds with improved efficacy or novel mechanisms of action.

Furthermore, this compound is utilized in the synthesis of more complex heterocyclic systems. For instance, its precursor, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, has been used as a starting material in the synthesis of other piperidine-based structures. google.com This demonstrates its value in generating chemical diversity for screening in various disease areas.

Chemical Compound Information

Structure

3D Structure

属性

IUPAC Name |

4-(methylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYCYNNJLVQISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfonyl Methyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 4-((methylsulfonyl)methyl)piperidine reveals several logical disconnections. The primary disconnection point is the bond between the piperidine (B6355638) ring and the methylsulfonylmethyl group. This leads to two key synthons: a 4-substituted piperidine and a methylsulfonylmethyl anion equivalent.

A more practical approach involves disconnecting the carbon-sulfur bond of the sulfone. This suggests a synthetic route proceeding through a 4-((methylthio)methyl)piperidine intermediate, which can be subsequently oxidized to the desired sulfone. This thioether intermediate can, in turn, be derived from a 4-(halomethyl)piperidine or a 4-(hydroxymethyl)piperidine derivative through nucleophilic substitution.

Further disconnection of the 4-(hydroxymethyl)piperidine precursor points towards commercially available starting materials such as 4-piperidinecarboxylic acid or its esters, which can be reduced to the corresponding alcohol. The piperidine nitrogen often requires protection throughout the synthetic sequence to prevent unwanted side reactions.

Established Synthetic Routes to this compound

Established synthetic routes to this compound typically commence from readily available piperidine derivatives and involve a multi-step sequence. A common and effective strategy is outlined below.

Multi-step Synthetic Sequences and Reaction Cascades

A robust multi-step synthesis of this compound can be achieved starting from N-Boc-4-piperidinemethanol. The sequence involves the following key transformations:

Mesylation of the alcohol: The hydroxyl group of N-Boc-4-piperidinemethanol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. This forms the intermediate [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate.

Nucleophilic substitution with a thiolate: The mesylate is then subjected to a nucleophilic substitution reaction with a methylthiolate source, such as sodium thiomethoxide, to introduce the methylthio group. This step yields N-Boc-4-((methylthio)methyl)piperidine.

Oxidation of the thioether: The thioether is subsequently oxidized to the corresponding sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. This oxidation step affords N-Boc-4-((methylsulfonyl)methyl)piperidine.

Deprotection of the piperidine nitrogen: Finally, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the target compound, this compound.

Identification and Utilization of Key Advanced Intermediates

The synthesis of this compound relies on the strategic use of key advanced intermediates. These intermediates are crucial for the efficient construction of the target molecule.

| Intermediate | Structure | Role in Synthesis |

| N-Boc-4-piperidinemethanol | Starting material with a protected nitrogen and a functional handle for further elaboration. | |

| [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate | Key intermediate with an activated hydroxyl group, facilitating nucleophilic substitution. | |

| N-Boc-4-((methylthio)methyl)piperidine | Precursor to the final sulfone, formed by the introduction of the methylthio group. |

Regioselective and Chemoselective Transformations

The synthetic route to this compound incorporates several regioselective and chemoselective transformations. The mesylation of N-Boc-4-piperidinemethanol is a highly regioselective reaction, targeting the primary alcohol at the 4-position of the piperidine ring. The subsequent nucleophilic substitution is also regioselective, occurring specifically at the carbon bearing the mesylate leaving group.

Chemoselectivity is crucial during the oxidation step. The chosen oxidizing agent must selectively oxidize the thioether to a sulfone without affecting the piperidine ring or the Boc protecting group. Reagents like m-CPBA are well-suited for this purpose under controlled reaction conditions.

Novel and Emerging Synthetic Approaches for Enhanced Efficiency

One potential area for improvement is the direct conversion of the alcohol in N-Boc-4-piperidinemethanol to the methylsulfonylmethyl group, bypassing the need for a separate thioether formation and oxidation sequence. This could potentially be achieved through the use of reagents that can deliver the -CH₂SO₂CH₃ fragment directly.

Furthermore, advancements in catalytic methods could offer more efficient ways to construct the C-S bond. For instance, transition-metal-catalyzed cross-coupling reactions could be explored as an alternative to traditional nucleophilic substitution, potentially offering milder reaction conditions and broader substrate scope. However, specific examples of these novel approaches applied directly to the synthesis of this compound are not yet widely reported in the literature.

Catalytic Methods in this compound Synthesis

Catalytic methods are fundamental to the efficient synthesis of the core piperidine scaffold. The most prevalent method for creating piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors. dtic.milnih.gov This transformation is a cornerstone of industrial and laboratory synthesis due to the wide availability of pyridine derivatives.

The hydrogenation of a suitable pyridine, such as 4-pyridylmethanol, would yield the piperidine ring which can then be functionalized. Various catalytic systems have been developed for this purpose, each with distinct advantages concerning reaction conditions and cost. dtic.milorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Nickel (e.g., Raney Ni) | High temperature (170-200°C), high pressure | Cost-effective, widely used | Harsh conditions, may lack selectivity | dtic.mil |

| Rhodium (e.g., Rh/C) | 80°C, 5 atm H₂, water as solvent | Mild conditions, applicable to various heterocycles | Higher cost than nickel | organic-chemistry.org |

| Palladium (e.g., Pd/C) | Ammonium (B1175870) formate (B1220265) as H₂ source, mild conditions | Avoids high-pressure H₂, simple procedure | Catalyst cost, potential for dehalogenation on substituted pyridines | organic-chemistry.org |

| Ruthenium (e.g., RuCl₃) | Borane-ammonia as H₂ source | Metal-free hydrogen source, good yields | Use of borane (B79455) reagents | organic-chemistry.org |

These catalytic reduction methods provide a robust foundation for producing the piperidine core, which is the essential first step before the introduction of the methylsulfonylmethyl side chain.

Stereoselective Synthesis of Chiral Analogues and Derivatives

The development of chiral analogues of this compound requires advanced stereoselective synthetic strategies, as direct methods for this specific compound are not prominent. General approaches for synthesizing enantiomerically enriched piperidines can, however, be applied. These methods often focus on creating stereocenters during the formation or functionalization of the heterocyclic ring. nih.govnih.gov

One powerful strategy involves a modular, or building-block, approach. For instance, chiral homopropargylic amines, which can be prepared with high enantiomeric excess, can serve as precursors. A subsequent gold-catalyzed cyclization and reduction sequence can yield highly substituted, chiral piperidin-4-ols, with the piperidine nitrogen remaining free for further derivatization. nih.gov

Another advanced catalytic approach is the asymmetric functionalization of pyridine derivatives. A three-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction can provide access to a wide variety of enantioenriched 3- and 4-substituted piperidines. nih.govacs.org This method has proven effective for the formal synthesis of clinically used materials like Niraparib. nih.govacs.org

Adapting these methods to synthesize a chiral version of this compound would involve creating a stereocenter at a position on the ring (e.g., C-2 or C-3) or, if a substituent were present on the methyl bridge, creating a chiral center there. The established stereoselective methods provide a clear framework for accessing such complex chiral derivatives.

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of piperidine derivatives, including enhanced safety, improved heat and mass transfer, and simplified scalability compared to traditional batch methods. unimi.itstrath.ac.uknih.gov These benefits are particularly relevant for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature. nih.gov

The synthesis of piperidines has been successfully translated to flow systems. Examples include:

Electroreductive Cyclization: The synthesis of piperidine derivatives from imines and terminal dihaloalkanes has been achieved in a flow microreactor, offering higher yields compared to batch reactions and the ability to produce on a preparative scale through continuous operation. researchgate.net

Continuous Hydrogenation: The catalytic hydrogenation of pyridines, a key step in forming the piperidine ring, is well-suited for flow reactors, allowing for safe handling of hydrogen gas and efficient catalyst interaction. researchgate.net

Multi-component Reactions: The Groebke-Blackburn-Bienaymé multicomponent reaction to produce aminated imidazoheterocycles has been efficiently performed in flow, demonstrating a residence time of only 50 minutes and facile gram-scale production. strath.ac.uk

For the synthesis of this compound, flow chemistry could be applied to several steps. The oxidation of the thioether precursor to the sulfone, which often uses strong oxidants and can be exothermic, would benefit from the superior temperature control of a flow reactor. Similarly, substitution reactions could be optimized for yield and purity by precisely controlling residence time and mixing. unimi.it

Optimization Strategies for Synthetic Pathway Development

Developing a commercially viable synthesis requires rigorous optimization of the chosen pathway. Key considerations include maximizing product yield, improving atom economy, adhering to green chemistry principles, and controlling the impurity profile of the final product.

Yield Enhancement and Atom Economy Considerations

Yield and atom economy are critical metrics for evaluating the efficiency of a synthetic route. ekb.egnih.gov Atom economy, a concept introduced by Barry Trost, measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. researchgate.netscranton.edu

Two plausible synthetic routes to the N-Boc protected precursor of this compound are compared below:

Route A: Oxidation Pathway

N-Boc-4-(hydroxymethyl)piperidine + MsCl → N-Boc-4-((methylsulfonyloxy)methyl)piperidine

N-Boc-4-((methylsulfonyloxy)methyl)piperidine + NaSMe → N-Boc-4-((methylthio)methyl)piperidine

N-Boc-4-((methylthio)methyl)piperidine + 2 H₂O₂ → N-Boc-4-((methylsulfonyl)methyl)piperidine

Route B: Direct Sulfinate Substitution Pathway

N-Boc-4-(hydroxymethyl)piperidine + MsCl → N-Boc-4-((methylsulfonyloxy)methyl)piperidine

N-Boc-4-((methylsulfonyloxy)methyl)piperidine + CH₃SO₂Na → N-Boc-4-((methylsulfonyl)methyl)piperidine

Table 2: Theoretical Atom Economy Comparison

| Route | Key Transformation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|---|

| A (Step 3) | Sulfide Oxidation | C₁₂H₂₃NO₂S + 2 H₂O₂ | C₁₂H₂₃NO₃S | 2 H₂O | 88.0% |

| B (Step 2) | Sulfinate Alkylation | C₁₂H₂₂NO₅S₂ + CH₃SO₂Na | C₁₂H₂₃NO₃S | NaOSO₂CH₃ | 47.4% |

Note: Calculations are for the key bond-forming step leading to the sulfone moiety, assuming N-Boc protection. Molecular weights are used for calculation.

From an atom economy perspective, the oxidation pathway (Route A) is significantly more efficient as it is an addition reaction where the oxidant (e.g., H₂O₂) ideally yields only water as a byproduct. lookchem.com In contrast, the substitution pathway (Route B) is a substitution reaction that necessarily generates a salt byproduct of significant mass, leading to lower atom economy. nih.gov

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ekb.egflinders.edu.au Several principles can be applied to the synthesis of this compound.

A key area for improvement is the oxidation of the thioether to the sulfone (Route A). Traditional methods often use stoichiometric, heavy-metal-based oxidants. Green alternatives focus on using catalytic systems with environmentally benign terminal oxidants like hydrogen peroxide. lookchem.comresearchgate.net

Table 3: Green Oxidation Methods for Sulfide to Sulfone Conversion

| Reagent/Catalyst System | Oxidant | Solvent | Key Advantages | Citations |

|---|---|---|---|---|

| Niobium Carbide (cat.) | 30% H₂O₂ | N/A | High efficiency for sulfones, reusable catalyst | organic-chemistry.org |

| MnSO₄·H₂O (cat.) | 30% H₂O₂ | NaHCO₃ buffer | Mild conditions, quantitative yields in minutes | lookchem.com |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | UHP | Ethyl Acetate | Metal-free, clean conversion with no sulfoxide (B87167) intermediate observed | researchgate.netorganic-chemistry.org |

| Selectfluor | H₂O | Acetonitrile | Fluorination-hydrolysis mechanism, fast reaction | researchgate.net |

Further green considerations include the use of safer solvents, minimizing protection/deprotection steps, and sourcing starting materials from renewable feedstocks. flinders.edu.au For example, using catalysts for direct C-H functionalization, where possible, can drastically improve atom economy and reduce waste. researchgate.net

Impurity Profiling and Control in Synthetic Batch Production

Ensuring the purity of a chemical compound, particularly for pharmaceutical applications, requires rigorous impurity profiling and control. hilarispublisher.comnih.gov Impurities can arise from starting materials, intermediates, side reactions, or degradation products. nih.gov

For the synthesis of this compound, potential impurities are pathway-dependent.

Table 4: Potential Impurities and Their Sources

| Synthetic Route | Potential Impurity | Likely Source | Control Strategy |

|---|---|---|---|

| Route A (Oxidation) | Unreacted N-Boc-4-((methylthio)methyl)piperidine |

Incomplete oxidation | Optimize oxidant stoichiometry and reaction time. |

| Route A (Oxidation) | N-Boc-4-((methylsulfinyl)methyl)piperidine (Sulfoxide) |

Incomplete oxidation | Use of selective catalysts/reagents that favor sulfone formation; extend reaction time. organic-chemistry.org |

| Route B (Substitution) | Unreacted N-Boc-4-((methylsulfonyloxy)methyl)piperidine |

Incomplete substitution | Drive reaction to completion with excess nucleophile or longer reaction time. |

| Both Routes | N-Boc-4-methylenepiperidine |

Elimination side reaction of the mesylate intermediate | Use non-basic conditions and moderate temperatures during substitution. youtube.com |

| Both Routes | Unprotected This compound |

Premature deprotection during synthesis | Maintain mild, non-acidic conditions until the final deprotection step. |

The identification and quantification of these impurities are typically performed using hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Control is achieved through the careful optimization of reaction conditions to minimize side-product formation and the implementation of robust purification protocols like crystallization or column chromatography to remove any impurities that do form. jocpr.com

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonyl Methyl Piperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the secondary amine nitrogen atom of the piperidine ring is the central feature governing its reactivity. This makes the nitrogen atom a potent nucleophile and a Brønsted-Lowry base, enabling a wide array of derivatization and modification reactions.

Nucleophilic Reactivity and Derivatization Potential

The nitrogen atom in 4-((methylsulfonyl)methyl)piperidine readily participates in nucleophilic substitution and addition reactions with a variety of electrophilic partners. This reactivity is fundamental to its use as a scaffold in the synthesis of more complex molecules. Common derivatization reactions include N-alkylation, N-acylation, and N-arylation, which proceed by the attack of the nitrogen lone pair on an electron-deficient center.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents introduces an alkyl group onto the nitrogen, forming a tertiary amine.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-acylpiperidine (an amide). This transformation is often used to reduce the basicity and nucleophilicity of the nitrogen. chem-station.com

N-Arylation: The nitrogen can be coupled with aryl halides or triflates, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination), to form N-arylpiperidines.

The nucleophilicity of the piperidine nitrogen allows for its incorporation into a vast range of chemical structures, as summarized in the table below.

| Reaction Type | Electrophilic Reagent Class | Resulting Product Class |

| N-Alkylation | Alkyl Halides (R-X) | N-Alkylpiperidine (Tertiary Amine) |

| N-Acylation | Acyl Chlorides (RCOCl) | N-Acylpiperidine (Amide) |

| N-Arylation | Aryl Halides (Ar-X) | N-Arylpiperidine |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Ketone/Ester |

| Reductive Amination | Aldehydes/Ketones (R₂C=O) | N-Alkylpiperidine (Tertiary Amine) |

Electrophilic Modifications and Quaternization Reactions

Further alkylation of the tertiary amine products from N-alkylation, or direct reaction of the parent secondary amine with an excess of an alkylating agent, leads to the formation of quaternary ammonium (B1175870) salts. This transformation, known as the Menshutkin reaction, involves the nitrogen atom attacking an alkyl halide, resulting in a positively charged piperidinium ion. cdnsciencepub.comresearchgate.net

The quaternization of substituted piperidines is a classic SN2 reaction where neutral reactants form charged products. cdnsciencepub.com The stereochemical outcome of this reaction can be complex, particularly in conformationally mobile systems, and is influenced by steric hindrance and the reaction conditions. cdnsciencepub.comresearchgate.netnih.gov Quaternary ammonium salts are valuable as intermediates in organic synthesis, for example, in Hoffman elimination and Stevens rearrangement reactions, and have applications as phase-transfer catalysts and ionic liquids. cdnsciencepub.comresearchgate.net

| Alkylating Agent | Product Name |

| Methyl Iodide (CH₃I) | 1-Methyl-4-((methylsulfonyl)methyl)piperidin-1-ium Iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-4-((methylsulfonyl)methyl)piperidin-1-ium Bromide |

| Benzyl Chloride (BnCl) | 1-Benzyl-4-((methylsulfonyl)methyl)piperidin-1-ium Chloride |

Participation in Cycloaddition and Condensation Reactions

The piperidine nitrogen can play a crucial role in various condensation and cycloaddition reactions, either as a reactant or as a catalyst.

Condensation Reactions: As a secondary amine, this compound can react with carbonyl compounds such as aldehydes and ketones to form enamines. These enamines are key intermediates in reactions like the Stork enamine alkylation. The basic nature of the piperidine nitrogen also allows it to serve as a catalyst for condensation reactions like the Knoevenagel and Claisen-Schmidt condensations, where it facilitates the deprotonation of an active methylene (B1212753) compound. juniperpublishers.com

Cycloaddition Reactions: While the piperidine ring itself is saturated, it can be a component of molecules that participate in cycloadditions. For example, an enamine formed from the piperidine and a ketone can act as a dienophile in a [4+2] Diels-Alder reaction or as the two-electron component in [2+2] or [3+2] cycloadditions. libretexts.orgnih.govmdpi.com The reaction's viability depends on the electronic nature of the reaction partners. libretexts.org

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the reactivity of the adjacent methylene group. Its primary roles in synthesis are to acidify the α-protons, enabling carbanion formation, and to act as a leaving group in substitution or elimination reactions.

Formation and Reactivity of α-Sulfone Carbanions

The protons on the methylene carbon atom situated between the piperidine ring and the sulfonyl group are significantly acidic (pKa in DMSO typically in the range of 29-31 for alkyl sulfones). This is due to the strong inductive electron withdrawal by the two sulfone oxygens and the ability of the sulfur atom to stabilize the resulting negative charge through resonance and d-orbital participation.

Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), results in deprotonation and the formation of a nucleophilic α-sulfone carbanion. acs.orgresearchgate.net This carbanion is a versatile synthetic intermediate that can react with a wide range of electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. researchgate.net

| Base | Electrophile | Product Type |

| n-Butyllithium (n-BuLi) | Alkyl Halide (R-X) | α-Alkylated Sulfone |

| Lithium Diisopropylamide (LDA) | Aldehyde/Ketone (R₂C=O) | β-Hydroxy Sulfone |

| Sodium Hydride (NaH) | Epoxide | γ-Hydroxy Sulfone |

| Potassium tert-butoxide (t-BuOK) | Acyl Chloride (RCOCl) | β-Keto Sulfone |

Sulfonyl Group as a Leaving Group in Substitution Reactions

The sulfonyl group is recognized as an effective leaving group in various organic reactions. researchgate.net While sulfonate esters (e.g., tosylates, mesylates) are more common and highly reactive leaving groups in SN2 reactions, the alkylsulfonyl group itself can be displaced under certain conditions. nih.govpearson.comnih.govlibretexts.org Its ability to depart is attributed to the formation of a stable sulfinate anion (RSO₂⁻).

The displacement of an alkyl sulfone is often more challenging than that of a sulfonate ester but can be achieved in several synthetic contexts:

Reductive Desulfonylation: The C-S bond can be cleaved reductively using reagents like samarium(II) iodide or dissolving metal reductions (e.g., Na/Hg).

Elimination Reactions: In the well-known Ramberg-Bäcklund reaction, an α-halo sulfone is treated with a base to form an episulfone intermediate, which then extrudes sulfur dioxide to yield an alkene. rsc.org

Transition Metal-Catalyzed Cross-Coupling: The sulfonyl group can act as a leaving group in coupling reactions, such as the Suzuki or Negishi couplings, allowing for the formation of C-C bonds. nih.govrsc.org This methodology provides an alternative to the more traditional use of organohalides.

The reactivity of sulfones as leaving groups has made them valuable in modern organic synthesis for constructing complex molecular architectures. nih.govnih.gov

Oxidation and Reduction Chemistry of the Sulfone Group

The sulfonyl group in this compound represents the highest oxidation state of sulfur, rendering it generally resistant to further oxidation under standard conditions organic-chemistry.orgwikipedia.org. The primary reactivity of the sulfone functional group in this context involves reduction or cleavage of the carbon-sulfur bonds.

Oxidation: The sulfone moiety is a relatively inert functional group and is typically formed via the oxidation of corresponding thioethers or sulfoxides wikipedia.org. Common oxidizing agents for these transformations include hydrogen peroxide, often catalyzed by transition metals like tantalum or niobium carbide, which can selectively produce sulfones in high yields organic-chemistry.org. Once formed, the sulfonyl group in a simple alkyl sulfone, such as that in this compound, does not typically undergo further oxidation.

Reduction (Desulfonylation): The removal of a sulfonyl group, known as desulfonylation, is a reductive process that cleaves the C–S bond. This transformation is synthetically useful for removing the strongly electron-withdrawing sulfonyl group after it has served its purpose in a synthetic sequence wikipedia.org. Several methods are available for the reduction of alkyl sulfones.

Reductive desulfonylation can replace the C-SO2 bond with a C-H bond. Mechanistic studies suggest that reductions with metal amalgams proceed through electron transfer to the sulfone, which then fragments into a sulfinate anion and the more stable organic radical wikipedia.org. This radical is then further reduced and protonated to yield the final alkane product. For this compound, this would result in the formation of 4-methylpiperidine.

Common reagents for the reduction of alkyl sulfones include:

Dissolving Metals: Reagents like sodium or lithium in liquid ammonia are effective but involve strongly basic conditions wikipedia.org.

Metal Amalgams: Sodium amalgam (Na/Hg) and aluminum amalgam (Al/Hg) are frequently used.

Diisobutylaluminum Hydride (Dibal-H): This reagent has been shown to be an effective and convenient for reducing various sulfones to their corresponding sulfides cdnsciencepub.com. In the context of desulfonylation to an alkane, however, other reagents are more common.

Magnesium Metal: In alcoholic solvents, magnesium metal with a catalytic amount of mercury(II) chloride can be employed for the reduction of alkyl sulfones wikipedia.org.

The reactivity of sulfones towards reduction can be influenced by their structure. For instance, alicyclic sulfones in five-membered rings are often more easily reduced than acyclic aliphatic sulfones cdnsciencepub.com.

| Reagent/System | General Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium or Lithium in Liquid Ammonia | Strongly basic, low temperature | Alkane (Desulfonylation) | wikipedia.org |

| Sodium Amalgam (Na/Hg) | Protic solvent (e.g., methanol) | Alkane (Desulfonylation) | wikipedia.org |

| Magnesium/Mercury(II) Chloride | Alcoholic solvent | Alkane (Desulfonylation) | wikipedia.org |

| Diisobutylaluminum Hydride (Dibal-H) | Inert solvent (e.g., toluene, THF) | Sulfide | cdnsciencepub.com |

Reactivity at the Piperidine Ring Carbon Atoms

The piperidine ring is a saturated heterocycle, and its carbon atoms are generally unreactive due to the presence of sp³-hybridized C-H bonds. However, modern synthetic methods have enabled the direct functionalization of these positions.

Direct C–H functionalization of piperidines allows for the introduction of new substituents onto the ring carbons. The position of functionalization (regioselectivity) can often be controlled by the choice of catalyst and the nature of any substituent on the piperidine nitrogen.

Functionalization at C2 (α-position): The C-H bonds alpha to the nitrogen atom are the most activated. Deprotonation with a strong base, such as sec-butyllithium, can generate an α-lithiated intermediate, which can then react with various electrophiles youtube.com. This typically requires an N-protecting group. Another strategy involves the in-situ formation of an iminium ion, which is then trapped by a nucleophile acs.org. This can be achieved through oxidation of the parent amine.

Functionalization at C4 (γ-position): While less common than α-functionalization, methods for substitution at the C4 position have been developed. Palladium-catalyzed transannular C–H functionalization can selectively form C-C bonds at the C4 position of N-alicyclic amines nih.gov. This strategy relies on the coordination of the ring nitrogen to the metal center, directing the C-H activation to a remote position. The reaction may require a thermodynamically unfavorable chair-boat isomerization of the piperidine ring to bring the C4-H bond into proximity with the metal center, which can necessitate higher reaction temperatures nih.gov. Additionally, rhodium-catalyzed C-H insertion reactions using N-α-oxoarylacetyl-piperidines have been shown to selectively produce 4-substituted analogues nih.gov.

Functionalization at C3 (β-position): Direct functionalization at the C3 position is challenging. Indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening of the resulting cyclopropane, have been used to prepare 3-substituted piperidines nih.gov.

For this compound, the bulky sulfone-containing substituent at the C4 position could sterically hinder direct functionalization at this site or at the adjacent C3/C5 positions.

| Position | Method | Catalyst/Reagent | Key Intermediate | Reference |

|---|---|---|---|---|

| C2 | Lithiation-electrophile trap | Strong base (e.g., s-BuLi) | α-lithiated piperidine | youtube.com |

| C2 | Rhodium-catalyzed C-H insertion | Rh2(OAc)4 / N-Boc protecting group | Rhodium-carbene | nih.gov |

| C4 | Palladium-catalyzed transannular C-H arylation | Pd(OAc)2 | Bicyclo[2.2.1]palladacycle | nih.gov |

| C4 | Rhodium-catalyzed C-H insertion | Rh2(S-2-Cl-5-BrTPCP)4 / N-α-oxoarylacetyl group | Rhodium-carbene | nih.gov |

| C3 | Cyclopropanation/Ring-opening | N/A (multi-step) | Bicyclic cyclopropane | nih.gov |

The piperidine ring is a conformationally flexible but thermodynamically stable six-membered saturated heterocycle wikipedia.org. As such, ring-opening and rearrangement reactions are not characteristic of the piperidine scaffold under typical laboratory conditions. Such transformations generally require the presence of specific activating functional groups, incorporation into a strained ring system, or harsh reaction conditions that are not broadly applicable. Some synthetic methods utilize ring-opening of other heterocycles to form piperidines, but the reverse reaction for a stable piperidine is uncommon mtak.hu. No specific literature detailing ring-opening or rearrangement reactions for this compound has been identified.

Mechanistic Studies of Key Chemical Transformations Involving this compound

While specific mechanistic studies on this compound are scarce, the reactivity can be understood by examining studies of its core functional groups.

The reactivity of this compound is primarily dictated by the nucleophilic piperidine nitrogen and the electrophilic character of the sulfone group under certain conditions.

Piperidine Moiety: The piperidine nitrogen is basic (pKa of the conjugate acid is ~11.2) and nucleophilic wikipedia.org. It readily participates in nucleophilic substitution and addition reactions. The kinetics of such reactions have been studied for piperidine itself. For example, in nucleophilic aromatic substitution reactions, the mechanism can be complex, sometimes involving a second molecule of piperidine acting as a base in the rate-determining step to deprotonate the addition intermediate nih.gov. The 4-((methylsulfonyl)methyl) substituent is expected to have a minor electron-withdrawing inductive effect, which would slightly decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted piperidine. Thermodynamic studies on piperidine-water mixtures show negative excess molar enthalpies and volumes, indicating strong hydrogen bonding interactions researchgate.net.

Sulfone Moiety: The kinetics of reactions involving the sulfone group, such as reductive desulfonylation, are highly dependent on the reagent used. These reactions can be slow and often require elevated temperatures or highly reactive reagents wikipedia.org. The sulfonyl group itself has a deactivating effect on the oxidation kinetics of adjacent alkyl groups by radicals like the sulfate radical (SO₄•⁻) consensus.app.

| Compound | Property | Value | Conditions | Reference |

|---|---|---|---|---|

| Piperidine (Protonated) | pKa | 11.22 | Aqueous | wikipedia.org |

| Piperidine-Water Mixture | Minimum Excess Molar Enthalpy (HE) | -2.23 kJ/mol | ~0.55 water mole fraction | researchgate.net |

| Piperidine-Water Mixture | Minimum Excess Molar Volume (VE) | -1.7 cm3/mol | ~0.55 water mole fraction | researchgate.net |

Computational and experimental studies on related systems provide insight into the transition states and reaction pathways applicable to this compound.

Reactions at Nitrogen: For nucleophilic substitution reactions involving the piperidine nitrogen, the pathway typically involves the formation of a new bond to an electrophile. Density Functional Theory (DFT) has been used to analyze the reaction pathway of piperidine with electrophiles, calculating key parameters like Gibbs free energy and activation energy to map out intermediates and transition states researchgate.net.

C-H Functionalization: The mechanism of palladium-catalyzed transannular C-H functionalization at the C4 position is proposed to proceed through a bicyclo[2.2.1]palladacycle intermediate nih.gov. This requires a chair-to-boat conformational change to bring the C-H bond into the coordination sphere of the palladium, which represents a significant activation barrier nih.gov.

Reactions of the Sulfone Group: The reductive desulfonylation of sulfones with metal amalgams is believed to proceed via a single-electron transfer (SET) mechanism to form a radical anion, which then fragments wikipedia.org. Quantum-chemical calculations have been used to model the transition states of reactions involving sulfones. For instance, the transition state for hydrogen abstraction from dimethyl sulfone by a sulfate radical anion has been calculated, showing a nearly linear C-H-O arrangement researchgate.net. This highlights how computational methods can elucidate the specific geometries and energetics of reaction pathways involving the sulfone moiety.

Derivatization and Structural Modification Strategies for 4 Methylsulfonyl Methyl Piperidine

Synthesis of N-Substituted 4-((Methylsulfonyl)methyl)piperidine Derivatives

The secondary amine of the piperidine (B6355638) ring is a versatile handle for a wide array of synthetic transformations. Its nucleophilic character facilitates reactions with various electrophiles, leading to the formation of a diverse library of N-substituted derivatives.

The synthesis of amides, carbamates, and ureas from the piperidine nitrogen introduces functional groups capable of participating in hydrogen bonding, which can be crucial for molecular recognition and binding affinity.

Amides: N-acylation of this compound with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like hydroxybenzotriazole (HOBt), can be employed to facilitate amide bond formation with carboxylic acids under mild conditions.

Carbamates: Carbamate derivatives are typically prepared by reacting the piperidine with chloroformates or by a two-step procedure involving the formation of a carbamoyl chloride followed by reaction with an alcohol. nih.gov Another approach involves the reaction with carbamoylimidazolium salts, which act as efficient carbamoyl transfer reagents. researchgate.net A mild and efficient method for generating carbamates involves the reaction of amines with carbon dioxide, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate, which then reacts with alcohols activated by Mitsunobu reagents. nih.gov

Ureas: Substituted ureas can be synthesized by reacting the piperidine nitrogen with isocyanates. Alternatively, a step-wise approach can be used where the piperidine is first reacted with a phosgene equivalent, such as carbonyldiimidazole (CDI), to form an activated carbamoyl intermediate, which is then treated with a primary or secondary amine. researchgate.net Mild methods have been developed for the synthesis of ureas from amines and carbon dioxide, where an isocyanate is generated in situ. nih.gov

Direct functionalization of the piperidine nitrogen through alkylation, acylation, and sulfonylation introduces a variety of substituents that can significantly alter the compound's steric and electronic properties.

Alkylation: N-alkylation can be achieved through nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. researchgate.netnih.gov Reductive amination involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This method is particularly useful for introducing a wide range of alkyl and substituted alkyl groups. researchgate.net

Acylation: As described for amide formation, acylation with acid chlorides or anhydrides in the presence of a base is a straightforward method to introduce acyl groups onto the piperidine nitrogen. This reaction is typically high-yielding and proceeds under mild conditions.

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), yields N-sulfonylated derivatives, or sulfonamides. researchgate.net This reaction is a robust and widely used method for creating stable linkages and introducing aryl or alkyl sulfonyl groups. thieme-connect.com

Attaching heterocyclic or aromatic rings to the piperidine nitrogen can introduce key structural motifs found in many biologically active compounds. These moieties can serve as bioisosteres, participate in π-stacking interactions, or provide additional points for vector-based modifications.

Aromatic Moieties: N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate. Another common method is nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated with electron-withdrawing groups.

Heterocyclic Moieties: Similar to aromatic moieties, heterocyclic groups can be introduced via cross-coupling reactions or SNAr reactions with heteroaryl halides. For example, coupling with chloro- or bromo-substituted pyridines, pyrimidines, or other heterocycles provides access to a wide range of derivatives. Reductive amination using heterocyclic aldehydes is also a viable strategy.

Modifications at the Methylsulfonyl Side Chain

The methylsulfonyl group and the adjacent methylene (B1212753) linker provide further opportunities for structural diversification, although modifications at this position are generally more synthetically challenging than N-substitution.

Modifying the length and branching of the side chain can influence the compound's conformational preferences and its interaction with biological targets.

Chain Elongation and Branching: Strategies to modify the side chain would likely involve a multi-step synthesis starting from a different piperidine-4-substituted precursor. For instance, starting with a piperidine-4-carboxaldehyde or a related synthon would allow for olefination reactions followed by reduction and subsequent elaboration of the side chain before the introduction of the sulfonyl group. This approach allows for the construction of longer or branched alkyl chains.

The sulfonyl group itself can be transformed into other sulfur-based functional groups, such as sulfoximines or sulfonyl fluorides, which can act as bioisosteres and modulate the compound's properties.

Strategic Bioisosteric Replacements within the this compound Scaffold

Bioisosterism involves the substitution of atoms or groups within a molecule with other entities that possess similar physical or chemical properties, with the goal of creating a new compound that has a similar biological activity profile. This technique is extensively used to enhance potency, selectivity, decrease toxicity, or alter the metabolic profile of a lead compound.

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. researchgate.netmdpi.com However, it can be susceptible to metabolic degradation, particularly at the carbon atoms adjacent to the nitrogen. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine ring can mitigate these issues and modulate properties like lipophilicity and basicity.

Common isosteric replacements for the piperidine ring include:

Azaspiro[3.3]heptanes: These spirocyclic systems have emerged as effective piperidine mimics. For instance, 2-azaspiro[3.3]heptane has been proposed as a replacement that can lead to improved solubility and reduced metabolic degradation. enamine.net More recently, 1-azaspiro[3.3]heptane has been synthesized and validated as a next-generation bioisostere, demonstrating similar basicity, solubility, and lipophilicity to piperidine, but with enhanced metabolic stability. researchgate.netenamine.net The replacement of a piperidine ring with isomeric azaspiro[3.3]heptanes has been shown to decrease the calculated partition coefficient (clogP) and the experimental lipophilicity (logD). researchgate.net

Morpholine: Replacing the piperidine ring with a morpholine ring increases the polarity of the molecule, which can be a strategy to reduce metabolism at the positions alpha to the nitrogen atom. cambridgemedchemconsulting.com

Tropane: The bicyclic tropane system can also serve as a more rigid bioisostere of piperidine, influencing the conformational flexibility of the molecule. cambridgemedchemconsulting.com

The table below summarizes key properties of selected piperidine bioisosteres.

| Bioisostere | Key Features | Potential Advantages |

| 1-Azaspiro[3.3]heptane | Spirocyclic, similar basicity to piperidine. researchgate.netenamine.net | Improved metabolic stability compared to 2-azaspiro[3.3]heptane, reduced lipophilicity. researchgate.net |

| 2-Azaspiro[3.3]heptane | Common spirocyclic mimic. researchgate.net | Can improve solubility and reduce metabolic degradation. enamine.net |

| Morpholine | Contains an oxygen atom in the ring. cambridgemedchemconsulting.com | Increases polarity, potentially reducing metabolism. cambridgemedchemconsulting.com |

| Tropane | Rigid bicyclic structure. cambridgemedchemconsulting.com | Reduces conformational flexibility, may improve binding affinity. cambridgemedchemconsulting.com |

The methylsulfonyl group in the this compound scaffold is a polar, non-ionizable moiety that can act as a hydrogen bond acceptor. researchgate.net Its replacement can be strategic for modulating polarity, acidity, and interactions with biological targets.

Structurally, the sulfonyl group shares similarities in molecular size and charge distribution with several other functional groups, making it a candidate for bioisosteric replacement. researchgate.net Common bioisosteric replacements for sulfonyl and related sulfonamide groups include:

Carboxyl Group: The sulfonamide group is a well-established bioisostere of the carboxylic acid group. Although sulfonamides are generally more weakly acidic than carboxylic acids, they exhibit a similar geometry in their hydrogen bond environment and can have comparable average electron densities. elsevierpure.com

Acylsulfonamides and Sulfonylureas: These derivatives of sulfonamides have pKa values that more closely match those of carboxylic acids (pKa 4-5) and have been used successfully as carboxylic acid surrogates. nih.gov

Phosphonic and Phosphinic Acids: These groups are more polar than carboxylic acids and have higher acidity. nih.gov They can serve as replacements where increased polarity is desired. nih.gov

The introduction of a sulfonyl group is a recognized strategy in medicinal chemistry to enhance metabolic stability by blocking labile sites, improve pharmacokinetic properties, and increase polarity. researchgate.net

Principles of Molecular Design for Derivative Synthesis

Beyond simple isosteric replacement, broader molecular design principles are employed to develop derivatives of a core scaffold like this compound. These approaches aim to explore a wider range of chemical space to identify compounds with novel properties or improved activity.

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming issues with the original scaffold. nih.govpharmablock.com

For a scaffold like this compound, scaffold hopping could involve:

Heterocycle Replacements: This is a common scaffold hopping method where the piperidine ring is replaced with a completely different heterocyclic system. pharmablock.com For example, a fused piperidine-type structure in a neurokinin-3 receptor antagonist was successfully replaced with an isoxazolo[3,4-c]piperidine derivative. nih.gov

Ring Opening or Closure: This strategy involves either breaking a bond in the piperidine ring to create an acyclic analogue or forming a new ring to create a bicyclic or more complex system. nih.govpharmablock.com An example of ring closure is the rigidification of the drug Pheniramine to create Cyproheptadine, where a piperidine ring was introduced to lock the conformation. nih.gov

Topology-Based Hopping: This computational approach identifies new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement to the original active compound, even if the underlying chemical structure is very different. pharmablock.com

An extensive scaffold-hopping exercise was utilized on a series of proteasome inhibitors, which led to the identification of compounds with improved solubility. dundee.ac.uk This highlights the power of the strategy to optimize drug-like properties. dundee.ac.uk

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent lead compounds. nih.gov The this compound structure itself can be considered a fragment or be built from smaller fragments.

Key principles of FBDD relevant to this scaffold include:

Fragment Elaboration: If the piperidine or the methylsulfonyl portion of the molecule is identified as a fragment hit, it can be "grown" or elaborated by adding other chemical groups to pick up additional interactions with the target protein. acs.org A modular platform has been developed for the systematic elaboration of 2D fragment hits into 3D compounds using bifunctional building blocks containing azetidine, pyrrolidine, or piperidine rings. acs.org

Fragment Linking: If two different fragments are found to bind in adjacent pockets of a target protein, they can be linked together to create a single, more potent molecule. The this compound structure provides a non-aromatic, 3D-rich linker that could be used for this purpose.

3D Fragment Space: There is a growing emphasis in FBDD on using three-dimensional fragments to explore under-represented areas of chemical space, as many fragment libraries are dominated by flat, aromatic compounds. nih.govresearchgate.net The synthesis of various regio- and diastereoisomers of substituted piperidines provides access to a diverse range of 3D shapes for use in FBDD programs. nih.gov

Applications of 4 Methylsulfonyl Methyl Piperidine As a Core Scaffold and Synthetic Intermediate

Utilization in the Total Synthesis of Complex Organic Molecules

The synthesis of complex molecules, particularly those with therapeutic potential, often relies on robust and efficient chemical strategies. 4-((Methylsulfonyl)methyl)piperidine serves as a valuable component in these synthetic endeavors, primarily through its incorporation in convergent synthetic plans.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and reduces waste. rsc.orgresearchgate.net While direct participation of this compound as a starting material in a classical MCR is not extensively documented, the synthesis of the piperidine (B6355638) scaffold itself is often achieved through such methods, including the Mannich reaction, Diels-Alder reactions, and Strecker-type condensations. researchgate.netmdpi.comnih.gov

More commonly, this pre-functionalized piperidine is used as a complex amine component that is coupled with other molecular fragments in the later stages of a synthesis that might have been constructed using MCRs. For instance, a complex heterocyclic core assembled via an MCR could be subsequently joined with this compound to complete the target molecule. This approach leverages the efficiency of MCRs for building one part of the molecule while utilizing the specific properties of the piperidine building block in a separate, subsequent step.

Convergent synthesis is a strategy that involves the separate synthesis of fragments of a complex molecule, which are then joined together near the end of the synthetic route. This approach is highly prevalent in the use of this compound. In numerous examples, particularly in the development of kinase inhibitors, the hydrochloride salt of this compound is coupled with a complex, pre-synthesized heterocyclic core. researchgate.netnih.gov This late-stage introduction of the piperidine moiety is a hallmark of a convergent strategy.

For example, in the synthesis of pyrazolo[1,5-a]pyrimidine-based Janus kinase (JAK) inhibitors, this compound hydrochloride is reacted with a complex pyrazolopyrimidine core to form the final active molecule. nih.gov Similarly, it has been used in the synthesis of Aurora kinase inhibitors by coupling it with a 4-(bromomethyl)benzoic acid derivative, which is then further elaborated. researchgate.net

| Reactant 1 (Piperidine Derivative) | Reactant 2 (Complex Core) | Final Product Class | Reference |

| This compound hydrochloride | 1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | JAK Inhibitor | nih.gov |

| This compound hydrochloride | 4-Chloro-3-fluorothieno[3,2-d]pyrimidin-7-amine | Thienopyrimidine Derivative | nih.gov |

| This compound hydrochloride | 4-(Bromomethyl)benzoic acid | Aurora Kinase Inhibitor Intermediate | researchgate.net |

Divergent synthesis, in contrast, involves using a common intermediate to create a library of structurally related compounds. colab.wsnih.gov The this compound scaffold is well-suited for such strategies. Starting from a common precursor like tert-butyl this compound-1-carboxylate, various chemical modifications can be performed after deprotection, leading to a diverse set of final products where the core piperidine sulfone moiety is constant.

Role as a Privileged Scaffold in Chemical Library Generation

The piperidine ring is considered a privileged scaffold because its three-dimensional structure is a recurring motif in a multitude of biologically active compounds, including many approved drugs. nih.govnih.govrsc.org The functionalization of this scaffold with a methylsulfonylmethyl group creates a specific building block that has been successfully utilized in the generation of chemical libraries for drug discovery.

Combinatorial chemistry and diversity-oriented synthesis (DOS) are key strategies for generating large libraries of compounds for high-throughput screening. wipo.int this compound is an ideal building block for such endeavors. Its secondary amine functionality allows for straightforward coupling reactions with a wide variety of chemical partners, such as carboxylic acids (amide bond formation) or halo-heterocycles (nucleophilic aromatic substitution).

Patents for various kinase inhibitors demonstrate a form of focused combinatorial chemistry. By reacting this compound with a diverse set of heterocyclic cores, researchers have generated libraries of potential drug candidates. For instance, it has been coupled with pyrazolopyrimidines, thienopyrimidines, and imidazo[1,2-b]pyridazines to create libraries of kinase inhibitors. nih.govrsc.org

| Core Heterocyclic System | Target Class | Reference |

| Pyrazolo[3,4-d]pyrimidine | JAK Inhibitors | nih.gov |

| Pyrazolopyrimidine | Aurora Kinase Inhibitors | researchgate.net |

| Imidazo[4,5-h]quinazoline | CDK2 Inhibitors | whiterose.ac.uk |

| Imidazo[1,2-b]pyridazine | TAK1 Inhibitors | rsc.org |

Development of Advanced Synthetic Intermediates and Building Blocks

One of the primary applications of this compound is as a precursor to other advanced synthetic intermediates. In its base form, it is a secondary amine. For many synthetic transformations, it is necessary to protect this amine to prevent unwanted side reactions. This has led to the development and widespread use of its N-Boc protected derivative.

The synthesis of this key intermediate, tert-butyl this compound-1-carboxylate, is well-documented and typically proceeds via a two-step sequence from commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. researchgate.netnih.gov The hydroxyl group is first converted to a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride. The resulting mesylate is then displaced by sodium methanesulfinate (B1228633) to install the methylsulfonylmethyl group. researchgate.netnih.gov

This Boc-protected intermediate is a stable, solid compound that can be easily handled and stored. For subsequent coupling reactions, the Boc protecting group is readily removed under acidic conditions (e.g., with hydrochloric acid in dioxane) to generate this compound hydrochloride in situ or as an isolated salt. researchgate.netnih.gov This hydrochloride salt is the key building block used in the final coupling steps for the synthesis of numerous kinase inhibitors. researchgate.netnih.gov

| Intermediate Name | CAS Number | Formula | Role | Reference |

| tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | 294039-50-2 | C12H23NO5S | Mesylate intermediate for sulfone synthesis | researchgate.netnih.gov |

| tert-Butyl this compound-1-carboxylate | 194872-09-8 | C12H23NO4S | Stable, N-Boc protected building block | researchgate.netnih.gov |

| This compound hydrochloride | 1255581-28-5 | C7H16ClNO2S | Key building block for coupling reactions | researchgate.netnih.gov |

Application in Target-Oriented Synthesis within Academic Laboratories

The chemical scaffold of this compound has emerged as a valuable building block in target-oriented synthesis, particularly within academic research focused on the discovery of novel therapeutic agents. Its unique combination of a flexible piperidine ring and a polar methylsulfonyl group allows for the creation of molecules with specific three-dimensional conformations and hydrogen bonding capabilities, which are crucial for binding to biological targets. Academic laboratories have leveraged these features to synthesize a range of compounds aimed at modulating the activity of key proteins implicated in various diseases.

The utility of the this compound core lies in its role as a versatile synthetic intermediate. The piperidine nitrogen can be readily functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methylsulfonyl group, being a strong hydrogen bond acceptor, can anchor the molecule within the active site of a target protein, enhancing binding affinity and selectivity.

Academic research has demonstrated the application of this scaffold in the development of inhibitors for enzymes such as myeloperoxidase (MPO) and Rho-associated coiled-coil containing protein kinase (ROCK), both of which are significant targets in medicinal chemistry. The synthesis of these inhibitors often involves multi-step sequences where the this compound moiety is introduced early in the synthetic route and subsequently elaborated.

For instance, in the pursuit of novel MPO inhibitors, researchers have designed and synthesized compounds where the piperidine core serves as a central scaffold to which other pharmacophoric groups are attached. nih.govnih.gov MPO is an enzyme involved in inflammatory processes, and its inhibition is a promising strategy for the treatment of cardiovascular and neuroinflammatory diseases. nih.gov The piperidine scaffold allows for the precise positioning of functional groups to interact with key residues in the MPO active site. nih.gov

Similarly, in the context of ROCK inhibitors, the this compound unit can be incorporated into larger molecular frameworks to achieve high potency and selectivity. researchgate.netnih.gov ROCK inhibitors have therapeutic potential in a variety of conditions, including hypertension, glaucoma, and cancer. nih.gov The structural rigidity and synthetic tractability of the piperidine ring make it an attractive component in the design of such inhibitors. miami.edu

The following table summarizes the research findings from academic laboratories that have utilized piperidine-based scaffolds, similar to this compound, in the synthesis of targeted inhibitors.

| Target | Compound Class | Key Research Finding | Reported IC₅₀ |

|---|---|---|---|

| Myeloperoxidase (MPO) | Thioxo-dihydroquinazolin-ones | Demonstrated reversible inhibition and were competitive with respect to the Amplex Red substrate. nih.gov | Down to 100 nM nih.gov |

| Myeloperoxidase (MPO) | Substituted Pyrazoles | SAR exploration led to a piperidine-containing compound that inhibited HOCl production from activated neutrophils and showed selectivity against thyroid peroxidase (TPO). nih.gov | 2.4 μM for piperidine 17 nih.gov |

| Rho Kinase (ROCK) II | 4-Aryl-5-aminomethyl-thiazole-2-amines | The most potent compound exhibited significant ROCK II inhibition, suggesting it as a promising lead for further development. nih.gov | 20 nM for compound 4v nih.gov |

| Rho Kinase (ROCK) | 7-Azaindole (B17877) Derivatives | Discovery of a new class of ROCK inhibitors with a 7-azaindole hinge-binding scaffold. researchgate.net | Not explicitly stated for a piperidine derivative |

Computational Chemistry and Molecular Modeling Studies of 4 Methylsulfonyl Methyl Piperidine

Conformational Analysis and Energy Landscape Mapping

The piperidine (B6355638) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, the substituent at the C4 position can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orglibretexts.orgmsu.edu

A potential energy surface (PES) scan can be computationally performed to map the energy landscape of 4-((Methylsulfonyl)methyl)piperidine. escholarship.orgworldwidejournals.com This involves systematically varying key dihedral angles, such as those defining the ring pucker and the orientation of the side chain, and calculating the single-point energy at each step. The results of such a scan would likely reveal that the chair conformation is the global energy minimum. Within the chair conformation, the equatorial conformer is expected to be more stable than the axial conformer due to the steric bulk of the (methylsulfonyl)methyl group. The energy difference between these two chair conformers (ΔG) can be calculated. In addition to the stable chair forms, higher-energy conformers such as boat and twist-boat conformations would be identified as local minima or transition states on the potential energy surface.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.1 - 2.5 |

| Twist-Boat | - | 5.0 - 6.0 |

| Boat | - | 6.5 - 7.5 |

| Note: These values are illustrative and based on typical energy differences for 4-substituted piperidines. Actual values would require specific quantum chemical calculations. |

Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations can provide valuable information about its reactivity and intermolecular interaction potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govacs.orgnih.gov For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to its lone pair of electrons, while the LUMO may be distributed over the sulfonyl group and adjacent atoms.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comacs.orgnih.govgithub.ioresearchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the sulfonyl group and a region of positive potential around the amine proton (if protonated) and the hydrogens of the methyl group.

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating ability (localized on N) |

| LUMO Energy | 1.5 eV | Electron-accepting ability (delocalized on SO2) |

| HOMO-LUMO Gap | 8.0 eV | High chemical stability |

| Dipole Moment | 3.5 D | Significant molecular polarity |

| Atomic Charges | N: -0.4, S: +0.8, O: -0.5 | Charge distribution within the molecule |

| Note: These are hypothetical values intended to illustrate the output of a DFT calculation. They are based on general knowledge of similar functional groups. |

Molecular Interactions and Binding Site Analysis (Focus on molecular recognition mechanisms, not biological outcomes)

Understanding how a molecule interacts with its environment, particularly with a receptor binding site, is fundamental in chemical biology. Computational methods can predict and analyze these interactions in detail.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. libretexts.orgnih.govnih.gov If a hypothetical receptor for this compound were known, docking simulations could be used to predict its binding mode. The piperidine ring could engage in hydrophobic interactions, while the nitrogen atom could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The sulfonyl group is a strong hydrogen bond acceptor via its two oxygen atoms and could also participate in dipole-dipole interactions. The results of a docking study are typically ranked by a scoring function that estimates the binding affinity.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, allowing for the assessment of the stability of a ligand-receptor complex and the exploration of its conformational space. An MD simulation of the this compound-receptor complex, initiated from a docked pose, would reveal the stability of the predicted interactions. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. The simulation would also capture the flexibility of the ligand within the binding site and the role of water molecules in mediating interactions. nih.gov

Table 3: Illustrative Analysis of a Hypothetical MD Simulation of this compound in a Binding Site

| Interaction Type | Interacting Groups | Persistence over Simulation |

| Hydrogen Bond | Piperidine N-H and Receptor Asp | High |

| Hydrogen Bond | Sulfonyl O and Receptor Arg | Moderate |

| Hydrophobic | Piperidine CH2 and Receptor Leu/Val | High |

| Water-mediated H-bond | Sulfonyl O and Receptor Lys | Fluctuating |

| Note: This table is a hypothetical representation of the types of interactions and their stability that could be observed in an MD simulation. |

Advanced Analytical Techniques for the Characterization of 4 Methylsulfonyl Methyl Piperidine and Its Derivatives in Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of 4-((Methylsulfonyl)methyl)piperidine. These methods probe the molecular structure at the atomic and functional group level, providing a complete picture of its constitution.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but multi-dimensional (2D) NMR experiments are essential for unambiguous assignment of all signals and confirmation of the connectivity.

Detailed research findings from analogous piperidine (B6355638) structures suggest the expected chemical shifts. For instance, in ¹H NMR spectra of 4-substituted piperidines, the protons on the piperidine ring typically appear in the range of 1.0 to 3.5 ppm. The methyl protons of the sulfonyl group would likely resonate as a singlet around 2.9-3.0 ppm.

2D NMR experiments are critical for confirming these assignments:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the piperidine ring, from H-2 to H-3 to H-4 and so on.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of the ¹³C signals of the piperidine ring and the methyl and methylene (B1212753) groups.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Piperidine N-H | 1.5 - 2.5 (broad) | - | Shift is variable and depends on solvent and concentration. |

| Piperidine H-2, H-6 (eq) | ~3.0 - 3.2 | ~45 - 47 | Protons adjacent to the nitrogen atom. |

| Piperidine H-2, H-6 (ax) | ~2.5 - 2.7 | ~45 - 47 | |

| Piperidine H-3, H-5 (eq) | ~1.6 - 1.8 | ~30 - 32 | |

| Piperidine H-3, H-5 (ax) | ~1.1 - 1.3 | ~30 - 32 | |

| Piperidine H-4 | ~1.8 - 2.0 | ~35 - 37 | Proton at the substitution point. |

| -CH₂-SO₂ | ~2.9 - 3.1 | ~60 - 62 | Methylene group attached to the piperidine ring and the sulfonyl group. |

| SO₂-CH₃ | ~2.8 - 3.0 (singlet) | ~42 - 44 | Methyl group of the methylsulfonyl moiety. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nih.gov This technique is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. bohrium.com

For this compound, with the molecular formula C₇H₁₅NO₂S, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. researchgate.net

Interactive Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂S | |

| Theoretical Exact Mass | 177.08235 amu | Calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ | In Electrospray Ionization (ESI), protonated or sodiated molecules are commonly observed. |

| Expected Mass for [M+H]⁺ | 178.08962 amu | |

| Typical Mass Accuracy | < 5 ppm | High-resolution instruments provide confidence in the elemental composition assignment. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrations. americanpharmaceuticalreview.com These two techniques are often complementary. americanpharmaceuticalreview.com For this compound, IR and Raman spectra would confirm the presence of the key functional groups.

Key expected vibrational frequencies include:

N-H Stretch: A moderate band in the region of 3300-3500 cm⁻¹ in the IR spectrum, characteristic of the secondary amine in the piperidine ring. researchgate.net

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring and the methyl/methylene groups.

S=O Stretches: The methylsulfonyl group is expected to show two very strong and characteristic absorption bands in the IR spectrum: one for asymmetric stretching (around 1300-1350 cm⁻¹) and one for symmetric stretching (around 1120-1160 cm⁻¹). These are often the most prominent peaks in the fingerprint region.

C-N Stretch: This vibration typically appears in the 1020-1250 cm⁻¹ range.

Computational studies and experimental data on related molecules like 4-aminomethylpiperidine and piperidine itself support these assignments. researchgate.netnih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| N-H (piperidine) | Stretching | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 2960 | Strong |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium |

| S=O (sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Very Strong |

| S=O (sulfonyl) | Symmetric Stretching | 1120 - 1160 | Very Strong |

| C-N (piperidine) | Stretching | 1020 - 1250 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds. The development of a robust HPLC method for this compound presents challenges because the molecule lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult.